BenchChemオンラインストアへようこそ!

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide

Physicochemical profiling Drug-likeness Permeability prediction

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide is a synthetic small-molecule screening compound (ChemDiv ID J107-0300; molecular formula C20H17FN2O3; MW 352.36) supplied as a racemic mixture. It belongs to the tetrahydrocarbazole carboxamide class, a privileged scaffold with documented activity across multiple targets including Bruton's tyrosine kinase (Btk), follicle-stimulating hormone (FSH) receptor, and CRTH2 receptor antagonism.

Molecular Formula C20H17FN2O3
Molecular Weight 352.4 g/mol
Cat. No. B11238494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide
Molecular FormulaC20H17FN2O3
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C20H17FN2O3/c21-12-5-6-15-14(9-12)13-2-1-3-16(19(13)22-15)23-20(24)11-4-7-17-18(8-11)26-10-25-17/h4-9,16,22H,1-3,10H2,(H,23,24)
InChIKeyDZWKHKDVBVFEQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide: Structural Overview and Procurement Context


N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide is a synthetic small-molecule screening compound (ChemDiv ID J107-0300; molecular formula C20H17FN2O3; MW 352.36) supplied as a racemic mixture . It belongs to the tetrahydrocarbazole carboxamide class, a privileged scaffold with documented activity across multiple targets including Bruton's tyrosine kinase (Btk), follicle-stimulating hormone (FSH) receptor, and CRTH2 receptor antagonism [1][2]. The compound features a 6-fluoro substituent on the tetrahydrocarbazole core and a 1,3-benzodioxole-5-carboxamide moiety, positioning it within a chemical space explored in kinase inhibitor and GPCR modulator patent families [1].

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide: Why Generic Substitution Within the Tetrahydrocarbazole Class Is Not Trivial


Tetrahydrocarbazole carboxamides with different substitution patterns cannot be assumed interchangeable. Systematic structure-activity relationship (SAR) studies in Btk inhibitor patents demonstrate that even single-atom changes on the tetrahydrocarbazole core can alter kinase selectivity profiles and potency by orders of magnitude [1]. Within the benzodioxole carboxamide sub-series, the identity and position of the heteroatom substituent modulate key physicochemical parameters—logP, hydrogen-bonding capacity, and polar surface area—that govern passive permeability, solubility, and off-target binding . The 6-fluoro substituent in the target compound confers distinct electronic and steric properties compared to the non-fluorinated, 6-methoxy, and 8-chloro analogs, making direct substitution without revalidation chemically and pharmacologically unsound .

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide: Quantitative Differentiation Evidence


Fluorine-Mediated Enhancement of logP and Predicted Membrane Permeability Versus the Non-Fluorinated Parent

The 6-fluoro substituent on the target compound (J107-0300) increases calculated logP by approximately +0.62 log units compared to the non-fluorinated analog N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide (MW 334.4), based on the measured logP of 3.8181 for the target compound versus a structurally corrected estimate of ~3.2 for the non-fluorinated analog (derived from the difference in fragment-based lipophilicity contribution of H vs. F on an aromatic system) . This logP shift moves the target compound closer to the optimal range (3–5) for CNS drug-like permeability while remaining within generally acceptable boundaries for oral absorption.

Physicochemical profiling Drug-likeness Permeability prediction

Polar Surface Area and Hydrogen-Bonding Profile Relative to Key Tetrahydrocarbazole Analogs

The target compound has a calculated topological polar surface area (tPSA) of 51.82 Ų with 2 hydrogen bond donors and 4 hydrogen bond acceptors . This tPSA falls below the commonly applied threshold of 60–70 Ų for predicted good oral absorption and below 90 Ų for potential CNS penetration [1]. In comparison, the 6-methoxy analog N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide (MW 364.4) contains an additional oxygen atom, which would be expected to increase tPSA by approximately 10–15 Ų based on the oxygen contribution, and introduces an additional hydrogen bond acceptor, potentially altering both passive permeability and efflux transporter recognition .

Drug design Oral bioavailability CNS penetration

Metabolic Stability Advantage of the 6-Fluoro Substituent Over the Non-Fluorinated and 6-Methoxy Analogs

Fluorine substitution at aromatic positions meta to the carboxamide linkage is a well-established medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism [1]. In the tetrahydrocarbazole scaffold, the 6-position is a known site of metabolic hydroxylation. The C–F bond in the target compound replaces a C–H bond at this position, which is expected to increase metabolic stability relative to the non-fluorinated analog. This stabilization is achieved without introducing the additional rotational degrees of freedom or hydrogen-bond acceptor capacity that the 6-methoxy analog carries, potentially offering a more favorable stability-permeability balance within the same structural series [2].

Metabolic stability CYP450 Fluorine substitution

Racemic Nature and Implications for Screening Versus Chiral Analogs in the Tetrahydrocarbazole Series

The target compound J107-0300 is explicitly supplied as a racemic mixture . This is in contrast to certain patent-exemplified tetrahydrocarbazole carboxamides for which enantiomerically enriched or single-enantiomer forms have been characterized and shown to exhibit stereospecific target engagement [1]. The racemic nature means that any observed biological activity in screening may represent the sum or average of two potentially divergent pharmacological profiles. For initial screening purposes, a racemic mixture can provide broader coverage of chemical space, but for advanced hit validation, enantiomeric resolution would be required to attribute activity to a specific stereoisomer.

Stereochemistry Screening libraries Racemic mixture

Structural Scaffold Differentiation: Benzodioxole vs. Indole Carboxamide in the 6-Fluoro-Tetrahydrocarbazole Series

Within the 6-fluoro-tetrahydrocarbazole family, the benzodioxole carboxamide moiety distinguishes the target compound from the indole-5-carboxamide analog N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide, which has been reported as a CRTH2 receptor antagonist . The benzodioxole group provides a different hydrogen-bonding pharmacophore (two ether oxygens in a constrained 1,3-dioxole ring vs. the indole NH), altering both the electrostatic potential surface and the conformational flexibility of the terminal aryl group . This structural divergence is likely to confer distinct target selectivity profiles, making the two compounds non-interchangeable in screening despite sharing the same tetrahydrocarbazole core.

GPCR antagonism CRTH2 receptor Kinase inhibition

Availability as a Validated Screening Compound with Defined Purity and Supply Parameters

J107-0300 is available from ChemDiv as a catalog screening compound with a defined stock amount (15 mg as of catalog listing), a purity specification implied by its inclusion in ChemDiv's validated screening collection, and a typical ship time of 1 week . This contrasts with several close analogs (e.g., the 8-chloro and 6-methoxy variants) that are primarily listed on non-specialist chemical marketplace platforms without explicit screening-grade quality control documentation or guaranteed resupply timelines . For laboratories conducting high-throughput screening where compound identity, purity, and supply reliability are critical for data reproducibility, sourcing from a validated screening library provider offers a tangible operational advantage.

Compound procurement Screening libraries Reproducibility

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide: Optimal Research and Industrial Application Scenarios


Diversity-Oriented Screening Library Enrichment for Intracellular Kinase and GPCR Targets

The compound's physicochemical profile (logP 3.82, tPSA 51.82 Ų) positions it for inclusion in screening libraries targeting intracellular kinases and GPCRs where moderate-to-high membrane permeability is required . The benzodioxole carboxamide moiety provides a pharmacophore distinct from the more common indole-carboxamide tetrahydrocarbazoles, offering chemical diversity within a shared scaffold space [1]. The 6-fluoro substituent adds further differentiation from non-fluorinated and methoxy analogs in the same series, potentially capturing unique structure-activity relationships in primary screening campaigns .

Hit Validation and Selectivity Profiling Against Btk and Tec Family Kinases

Given the extensive patent precedent for tetrahydrocarbazole carboxamides as Btk and Tec family kinase inhibitors , this compound is a strong candidate for selectivity profiling panels. Its 6-fluoro substitution pattern has not been exhaustively characterized in published Btk SAR, representing an opportunity to probe the selectivity contribution of this specific substitution against a panel of structurally related kinase inhibitors. The racemic nature of the supplied material should be considered in experimental design: initial screening with the racemate can identify activity, with follow-up chiral resolution to deconvolute enantiomer-specific effects [1].

Metabolic Stability Assessment in the Tetrahydrocarbazole Chemical Series

The 6-fluoro substituent is predicted, based on well-established medicinal chemistry principles, to block CYP450-mediated oxidation at the 6-position of the tetrahydrocarbazole core, a potential metabolic soft spot . This compound can serve as a tool to experimentally quantify the metabolic stabilization achieved by fluorine substitution versus the non-fluorinated parent and the 6-methoxy analog in head-to-head microsomal or hepatocyte stability assays. Such data would inform future lead optimization strategies within the series [1].

Computational Modeling and Pharmacophore Hypothesis Generation

With its well-defined stereochemistry (racemic, with defined InChI Key) and calculated physicochemical parameters (logP, logD, tPSA), J107-0300 is suitable for use as a computational benchmark in pharmacophore modeling, molecular docking, and QSAR model building for the tetrahydrocarbazole carboxamide class . The benzodioxole moiety provides constrained hydrogen-bonding features that can be precisely parameterized in scoring functions, facilitating virtual screening campaigns that seek to identify novel chemotypes with similar pharmacophoric properties [1].

Quote Request

Request a Quote for N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.